Levoglucosenone

Description

Historical Context of Levoglucosenone Discovery and Early Research

This compound was identified in 1970 as one of the products resulting from the acid-catalyzed pyrolysis of cellulose (B213188). mdpi.com Early research focused on understanding the formation of anhydrosugars, including this compound, through the thermal decomposition of carbohydrates. Modified methods for manufacturing LGO, involving either low-temperature pyrolysis of microcrystalline cellulose or fast pyrolysis of acid-impregnated cellulose, have been developed. mdpi.com Over the past 50 years, research has extensively explored the chemistry of LGO, establishing the orthogonality of its reactive functional groups and the stereochemical control provided by its bicyclic ring system. nih.govune.edu.auresearchgate.net

Significance of this compound as a Bio-based Platform Chemical

The increasing global need for sustainable alternatives to reduce reliance on fossil sources has driven significant research into converting biomass into platform chemicals. capes.gov.brresearchgate.net this compound stands out among these platform molecules due to its ready availability from renewable biomass sources like wood chips and bagasse, coupled with its highly functionalized chiral structure. researchgate.netnih.govune.edu.au

Role in Sustainable Chemistry and Biomass Valorization

This compound plays a crucial role in sustainable chemistry and the valorization of biomass. It is produced from the pyrolysis of cellulose and hemicellulose, abundant polysaccharides found in biomass. rsc.org This process transforms waste biomass into a valuable chemical feedstock. nih.govresearchgate.net LGO's versatility allows for its conversion into a diverse array of derivatives, including intermediates for pharmaceuticals, agrochemicals, and bio-based materials like bioplastics and resins. rsc.org The production of dihydrothis compound (Cyrene) through the hydrogenation of LGO exemplifies its role in generating sustainable products, with Cyrene serving as a bio-based alternative for dipolar aprotic solvents. rsc.orgwhiterose.ac.uk Research has also explored catalyst-free methods for the valorization of biomass resources, including the conversion of this compound to value-added products. bohrium.com

Comparison with Petroleum-Derived Feedstocks in Organic Synthesis

In contrast to traditional petroleum-based feedstocks which often lack inherent chirality and functional groups, this compound, derived from natural sources, possesses inherent chirality and a degree of functionalization. researchgate.net This makes it a promising candidate for the synthesis of complex, enantiopure compounds, offering advantages over achiral biomass derivatives like furfural (B47365) and simplifying its use compared to more highly functionalized monosaccharides. nih.govune.edu.au The production of LGO at a commercially significant scale from cellulosic waste positions it as an industrially viable, non-petroleum-derived chemical feedstock for organic synthesis. researchgate.net

Overview of this compound's Unique Structural Features and Reactivity in Stereoselective Transformations

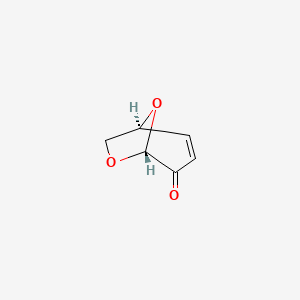

This compound possesses a unique bicyclic structure containing three reactive functional groups: an acetal (B89532) group, a ketone group, and a double bond (enone). researchgate.net Each of these groups can react selectively depending on the reaction conditions employed. researchgate.net The bicyclic system provides excellent stereochemical control in chemical transformations. nih.govune.edu.auresearchgate.net

The chirality at C1 and C5 gives LGO advantages in stereoselective synthesis. nih.govune.edu.au Enantio-, stereo-, regio-, and chemoselective reactions have been extensively studied around the LGO core ring system. nih.govune.edu.au These reactions include 1,6-anhydro ring opening, Baeyer-Villiger oxidation, and 1,2-addition to the ketone. nih.govune.edu.au Conjugate addition to the enone functionality is also a key reaction pathway, utilized in the synthesis of biologically active derivatives. nih.govresearchgate.netune.edu.au

Data from research highlights the stereoselectivity observed in reactions involving LGO. For instance, (3+2)-cycloadditions of LGO with fluorinated nitrile imines derived from trifluoroacetonitrile (B1584977) proceed in a chemo- and stereoselective manner, yielding stable pyrazolines as exo-cycloadducts with specific regioselectivity. mdpi.com

Interactive Table 1: Examples of Stereoselective Reactions of this compound

| Reaction Type | Example Transformation | Observed Selectivity | Source |

| (3+2)-Cycloaddition | Reaction with fluorinated nitrile imines | Chemo- and Stereoselective (exo-cycloadducts) | mdpi.com |

| Conjugate Addition | Addition of mixed cuprate (B13416276) for thromboxane (B8750289) analogue synthesis | Regio- and Stereoselective | nih.govune.edu.au |

| Conjugate Addition | Addition of thiols | Stereoselective | researchgate.net |

| Diels-Alder Reaction | Reaction with 9-aminoanthracene (B1202694) under FeCl₃ catalysis | High yield of specific adduct | conicet.gov.ar |

The ability of LGO to undergo highly stereochemically controlled transformations makes it a valuable chiral synthon for the preparation of a wide variety of enantiopure compounds, including natural and non-natural products, chiral auxiliaries, catalysts, and organocatalysts for asymmetric synthesis. capes.gov.brresearchgate.netconicet.gov.ar

Structure

3D Structure

Properties

IUPAC Name |

(1S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-5-2-1-4-3-8-6(5)9-4/h1-2,4,6H,3H2/t4-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITOXZPZGPXYHY-UJURSFKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC(=O)C(O1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=CC(=O)[C@H](O1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37112-31-5 | |

| Record name | Levoglucosenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37112-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Anhydro-3,4-dideoxyhex-3-enopyran-2-ulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037112315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVOGLUCOSENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7N23SN1LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Levoglucosenone Production

Alternative Synthetic Routes to Levoglucosenone

Beyond the conventional pyrolysis of cellulose (B213188), researchers have developed alternative strategies for the synthesis of this compound and its derivatives. These methods often start from different carbohydrate precursors or employ specific catalytic systems to achieve the desired molecular architecture.

Synthesis from D-Galactose via Reductive Decarboxylation

One alternative route to this compound involves its synthesis from D-galactose, utilizing a reductive decarboxylation as a key step. This approach typically begins with 1,6-anhydro-β-D-galactopyranose, which can be prepared from D-galactose through known methods mpg.de.

A reported synthesis from D-galactose involves a sequence starting with 1,6-anhydro-β-D-galactopyranose mpg.de. This intermediate is first reacted with an ortho formate (B1220265) to yield an ortho ester derivative mpg.de. Subsequently, a reductive elimination reaction of the ortho formate part of the ortho ester is performed, converting it into a 1,6-anhydro-3,4-dideoxy derivative mpg.de. The final step involves the oxidation of the hydroxyl group in the 2-hydroxy dideoxy derivative to form this compound mpg.de. Active manganese dioxide is noted as a suitable oxidizing reagent for this transformation mpg.de.

The reductive decarboxylation step within such sequences has been investigated with various catalysts. Hydrous zirconium oxide has been identified as having good activity for this key reaction in the synthesis of this compound from D-galactose fishersci.caguidetopharmacology.orgeragene.comwikipedia.org. Other catalysts, such as acetic acid and formic acid, have also been explored in the reductive elimination step, albeit with varying yields mpg.de.

Experimental data from a reported synthesis starting from 1,6-anhydro-β-D-galactopyranose (derived from 50 g of D-galactopyranose anhydride) illustrates the impact of different catalysts on the yield of this compound mpg.de:

| Catalyst Used in Reductive Elimination Step | Yield of this compound (%) |

| Hydrous zirconium oxide | 38.3 |

| Acetic acid | 37.8 |

| Formic acid | 30.1 |

This data indicates that hydrous zirconium oxide provided a slightly higher yield compared to acetic acid and formic acid in this specific synthetic sequence mpg.de.

Lewis Acid-Catalyzed Rearrangements in Synthesis

Lewis acids can play a role in the synthesis of this compound or related bicyclic enone structures through catalyzed rearrangement reactions. While the primary industrial route to this compound is the acid-catalyzed pyrolysis of cellulose, Lewis acids have been observed to facilitate rearrangements of sugar derivatives that can lead to such compounds.

In one instance, this compound was identified as an unexpected byproduct formed during a Lewis acid-catalyzed rearrangement of a silyl (B83357) enol ether in the context of synthesizing Herbicidin B cenmed.com. This suggests that under certain conditions, Lewis acids can promote molecular rearrangements of carbohydrate-derived precursors that inadvertently yield the this compound structure cenmed.com.

Furthermore, Lewis acids have been employed to catalyze rearrangements of other sugar-derived cyclic structures, leading to isomers or related bicyclic compounds. For example, the treatment of a D-glucose-derived alkene with a Lewis acid has been shown to induce rearrangement thegoodscentscompany.comwikipedia.org. In the absence of a diene, this Lewis acid-catalyzed rearrangement of alkene 4 can produce enone 5, which is isothis compound (B14891) (a structural isomer of this compound), albeit in moderate yield (32%) thegoodscentscompany.comwikipedia.org. This specific example, while yielding an isomer, highlights the capacity of Lewis acids to facilitate the complex rearrangements necessary to form the bicyclic enone system characteristic of this compound and isothis compound from suitable carbohydrate precursors thegoodscentscompany.comwikipedia.org. Lewis acids are also known to be required for the isomerization of glucose to fructose (B13574), a transformation involving ring rearrangement ctdbase.org.

Lewis acid catalysis is also relevant in reactions of this compound derivatives, such as in Diels-Alder cycloadditions of this compound-derived chiral acrylates, where Lewis acids can significantly influence diastereoselectivity. While this pertains to the reactivity of this compound rather than its formation, it underscores the utility of Lewis acids in manipulating molecules containing the this compound core. Lewis acids have also been explored in ring expansion reactions of methoxythis compound derivatives.

The involvement of Lewis acids in these various transformations suggests their potential, under specific conditions and with appropriate substrates, to mediate rearrangements that could be leveraged in alternative synthetic strategies for this compound or its structural analogs.

Advanced Organic Transformations and Synthetic Applications of Levoglucosenone

Levoglucosenone as a Chiral Synthon in Asymmetric Synthesis

This compound's inherent chirality, specifically at C1 and C5, provides a significant advantage in stereoselective synthesis compared to achiral biomass derivatives. frontiersin.orgune.edu.auresearchgate.net The bicyclic ring system plays a crucial role in directing the stereochemical outcome of various reactions, enabling the controlled synthesis of enantiopure compounds. frontiersin.orgune.edu.aunih.govresearchgate.net This has positioned LGO as a key building block for accessing diverse structural motifs found in biologically active molecules. frontiersin.orgune.edu.aunih.gov

Diastereoselective Control in Reactions due to Bicyclic Ring System

The bicyclic structure of this compound, particularly the rigid 1,6-anhydro bridge, locks the pyranose ring in a specific conformation (typically 1C4) and sterically hinders one face of the molecule (the β-face). acs.orgtandfonline.com This steric bias dictates the approach of incoming reagents, leading to high levels of diastereoselectivity in reactions occurring at or near the bicyclic core. frontiersin.orgune.edu.aunih.govresearchgate.netacs.orgresearchgate.net The orthogonal reactive groups and the diastereoselectivity imparted by the bicyclic system offer unique opportunities for preparing bioactive compounds with defined stereochemistry. frontiersin.orgune.edu.au

Enantio-, Stereo-, Regio-, and Chemoselective Transformations

The versatility of this compound as a chiral synthon is evident in the wide array of enantio-, stereo-, regio-, and chemoselective transformations that can be executed around its core ring system. frontiersin.orgune.edu.aunih.govresearchgate.netresearchgate.net These include, but are not limited to, 1,6-anhydro ring opening, Baeyer-Villiger oxidation, 1,2-addition to the ketone, α-substitution, cycloaddition reactions, and conjugate additions to the enone functionality. nih.govresearchgate.netresearchgate.net

For instance, the selective 1,2-addition of nucleophiles to the ketone group has been demonstrated. frontiersin.orgnih.gov Conjugate addition to the enone functionality has also been extensively utilized for synthesizing biologically active derivatives. frontiersin.orgnih.govfrontiersin.org The Baeyer-Villiger oxidation of LGO can lead to the formation of valuable chiral butenolides and ribonolactones. une.edu.aunih.govacs.org

Cycloaddition Reactions

This compound readily participates in various cycloaddition reactions, leveraging its α,β-unsaturated ketone moiety as a dienophile or dipolarophile. tandfonline.comresearchgate.netresearchgate.netrsc.org These reactions are particularly valuable for constructing complex cyclic and polycyclic systems with controlled stereochemistry.

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool for forming six-membered rings, and this compound's enone serves as a reactive dienophile in such transformations. tandfonline.comresearchgate.netpublish.csiro.auconicet.gov.arresearchgate.netdntb.gov.uaconicet.gov.arnih.gov Diels-Alder cycloadditions involving LGO and various dienes have been explored for the synthesis of a range of adducts and subsequent derivatives. publish.csiro.audntb.gov.ua

In one notable example, a Diels-Alder cycloaddition following C3 bromination of LGO afforded a tricycle as a single regio- and diastereomeric isomer, demonstrating the high level of control achievable. une.edu.aunih.gov

This compound and its derivatives have been successfully employed as chiral auxiliaries in asymmetric Diels-Alder reactions to induce stereoselectivity in the cycloaddition products. conicet.gov.arresearchgate.netnih.govconicet.gov.aracs.orgthieme-connect.com Chiral auxiliaries derived from LGO have been designed and synthesized, and their effectiveness in promoting asymmetric induction in Diels-Alder reactions with various dienes, such as cyclopentadiene (B3395910), has been investigated. conicet.gov.arresearchgate.netnih.govconicet.gov.aracs.orgthieme-connect.com

Studies have shown that the diastereomeric excess in these reactions can be satisfactory and is often dependent on the reaction conditions, including the presence and nature of Lewis acids. conicet.gov.aracs.org A reversal in stereoselectivity has been observed with certain Lewis acids like EtAlCl2 or Et2AlCl. conicet.gov.ar The use of Lewis acids, particularly Et2AlCl, has been shown to significantly increase both endo/exo and diastereoselectivity ratios. nih.govconicet.gov.aracs.org

Data from studies on the Diels-Alder reaction of a chiral acrylate (B77674) derived from this compound with cyclopentadiene under different conditions illustrate the impact of Lewis acids on selectivity: conicet.gov.ar

| Conditions | endo/exo Ratio | π-facial Diastereoselectivity |

| Thermal | Moderate | Low |

| Lewis Acid (e.g., Et2AlCl) | High | High |

This highlights the ability of LGO-derived chiral auxiliaries, in conjunction with appropriate catalysts, to achieve high levels of stereochemical control in Diels-Alder reactions. conicet.gov.arnih.govconicet.gov.aracs.org

Both computational and experimental studies have been conducted to understand and predict the stereoselectivity observed in Diels-Alder reactions involving this compound and its derivatives. conicet.gov.arconicet.gov.aracs.orgacs.orgresearchgate.net These studies delve into the structural and electronic factors that govern the regio- and stereochemical outcomes. conicet.gov.arconicet.gov.aracs.orgresearchgate.net

Computational methods, such as Density Functional Theory (DFT), have been used to assess the transition structures and energy profiles of these reactions, providing insights into the origins of stereoselectivity. conicet.gov.arconicet.gov.aracs.orgacs.orgresearchgate.net For example, computational studies have helped rationalize the observed diastereofacial selectivity and endo/exo preferences, often attributing them to factors like electrostatic interactions, steric hindrance, and orbital interactions at the transition state. acs.orgresearchgate.net

Utility in Natural Product Synthesis as a Dipolarophile

This compound has been successfully employed as a chiral dipolarophile in the synthesis of various natural products and their analogs. Its ability to participate in cycloaddition reactions allows for the rapid construction of complex cyclic systems with defined stereochemistry. For instance, the LGO ring system has been utilized as a bioisostere for the cyclic ether motif found in thromboxane (B8750289) A2, with a key step involving the regio- and stereoselective addition of a mixed cuprate (B13416276) to the enone functionality. nih.govune.edu.au This demonstrates its utility in building biologically active scaffolds.

1,3-Dipolar Cycloadditions

The enone moiety in this compound readily undergoes 1,3-dipolar cycloaddition reactions with various dipoles, leading to the formation of diverse five-membered heterocycles with high stereoselectivity. mdpi.comresearchgate.net These reactions are particularly valuable for accessing complex molecular architectures from a readily available chiral starting material.

This compound reacts with in situ-generated nitrile imines, including fluorinated variants derived from trifluoroacetonitrile (B1584977), to yield five-membered cycloadducts, specifically stable pyrazolines. mdpi.comnih.gov Studies have shown that while 'classic' nitrile imines may yield mixtures of regioisomeric cycloadducts, fluorinated nitrile imines react with high chemo- and stereoselectivity, exclusively forming exo-cycloadducts. mdpi.comnih.gov The regioselectivity involves the connection of the N-Ar terminus of the dipole to the α-carbon atom of the enone. mdpi.com

1,3-Dipolar cycloaddition reactions between this compound and azomethine ylides provide an efficient route to chiral pyrrolidines. nih.govconicet.gov.arresearchgate.netconicet.gov.ar These reactions typically proceed with excellent yields, regioselectivities, and stereoselectivities. nih.govconicet.gov.arresearchgate.netconicet.gov.ar Research has shown that these reactions can lead to the synthesis of unnatural tricyclic proline derivatives, with the formation of L-cycloadducts via N-Ag azomethine ylides. researchgate.netresearchgate.net Furthermore, an observed isomerization event can lead to a new family of pyrrolidines with unusual relative stereochemistry. nih.govconicet.gov.arresearchgate.netconicet.gov.ar

A significant aspect of this compound's reactivity in cycloaddition reactions is the stereocontrol exerted by the rigid bicyclic framework, particularly the 1,6-anhydro bridge. This structural feature strongly biases the approach of reagents to the less hindered exo-face of the molecule, leading to high diastereoselectivity in many transformations, including 1,3-dipolar cycloadditions. frontiersin.orgumt.edu For example, in reactions with nitrones, the selectivity of the process is controlled by the 1,6-anhydro bridge and the polarization of the conjugated alkene. frontiersin.orgnih.gov The anti approach of the dipole with respect to the 1,6-anhydro bridge is often observed, as confirmed by spectroscopic studies. mdpi.com

Higher-Order Cycloadditions (e.g., (8+2)-Cycloadditions)

Beyond standard 1,3-dipolar and Diels-Alder cycloadditions, this compound has been shown to participate in higher-order cycloaddition reactions. A notable example is the (8+2)-cycloaddition with tropothione. mdpi.comresearchgate.netnih.govglobalauthorid.com This reaction, performed under mild conditions, yields polycyclic thiophene (B33073) derivatives. mdpi.comresearchgate.netnih.gov In the case of this compound, this reaction occurs with complete stereoselectivity, leading to a single, sterically favored exo cycloadduct. researchgate.netnih.gov

Nucleophilic Additions and Substitutions

1,4-Conjugate Additions to the Enone Moiety

The α,β-unsaturated ketone (enone) functionality in this compound is a key site for 1,4-conjugate addition reactions with various nucleophiles frontiersin.orgnih.gov. These reactions typically exhibit high diastereoselectivity, controlled by the steric influence of the anhydro bridge nih.govresearchgate.net.

Addition of Thiols for Biologically Active Derivatives

The 1,4-addition of thiols to this compound has been extensively utilized for synthesizing biologically active derivatives frontiersin.orgnih.govune.edu.auresearchgate.net. This Michael addition consistently yields sulfur-containing carbohydrate derivatives, often in high yields lookchem.com. For instance, the reaction of 1-hexanethiol (B106883) with LGO in the presence of a base affords the corresponding adduct in good yield frontiersin.orgnih.govune.edu.au. These thio-derivatives have demonstrated activity against certain cancer cell lines, highlighting the importance of the carbonyl group for biological activity frontiersin.orgnih.govune.edu.auresearchgate.net. Substituted thiophenols can also be efficiently added to LGO under basic conditions une.edu.aufrontiersin.org. Furthermore, 1-thiosugars have proven to be competent nucleophiles for conjugate addition to LGO, yielding adducts with demonstrated cytotoxicity against human cancer cell lines nih.govune.edu.aufrontiersin.org.

Interactive Table 1: Examples of Thiol Additions to this compound

| Thiol | Conditions | Product Type | Yield (%) | Biological Activity | Source |

| 1-Hexanethiol | Base | Conjugate Adduct | Good | Anticancer | frontiersin.orgnih.govune.edu.auresearchgate.net |

| Substituted Thiophenols | Triethylamine | Thio-acid Adduct | Efficient | Not specified | une.edu.aufrontiersin.org |

| 1-Thiosugars | Triethylamine | Conjugate Adduct | Good | Cytotoxicity (Cancer Cell Lines) | nih.govune.edu.aufrontiersin.org |

| Benzenethiol | Not specified | Conjugate Adduct | 85 | Not specified | lookchem.com |

| Cyclohexanethiol | Not specified | Conjugate Adduct | 82 | Not specified | lookchem.com |

Addition of Nitrogen and Oxygen Nucleophiles

Nitrogen and oxygen nucleophiles also undergo conjugate addition to the enone moiety of this compound, leading to the formation of various biologically active derivatives frontiersin.orgnih.govune.edu.aufrontiersin.org. For example, the reaction of LGO with a triazole derivative in the presence of a base yields a 1,4-addition adduct as a single enantiomer frontiersin.orgnih.govune.edu.aufrontiersin.org. This chemistry has been explored for the synthesis of LGO derivatives with potential applications in treating disorders such as cancer, autoimmune diseases, and heart diseases frontiersin.orgnih.govune.edu.aufrontiersin.org. Primary amines have also been shown to be effective nucleophiles for addition to the enone une.edu.aufrontiersin.org. The reactivity of LGO towards oxygen nucleophiles (oxa-Michael addition) has been investigated, providing access to various β-O-functionalized adducts researchgate.net. These additions are typically catalyzed by either an acid or a base and generally occur on the less hindered exo-face researchgate.net.

Reactions with Mixed Cuprates

Regio- and stereoselective addition of mixed cuprates to this compound has been employed as a key step in the synthesis of complex molecules frontiersin.orgnih.govune.edu.auresearchgate.net. For instance, the addition of a mixed cuprate to LGO was crucial in the synthesis of a thromboxane analogue frontiersin.orgnih.govune.edu.auresearchgate.net. This reaction yielded an alkene addition product, which was subsequently functionalized frontiersin.orgnih.gov. Conjugate addition of methyl cuprate to LGO has also been reported for the preparation of branched materials researchgate.netresearchgate.net.

1,6-Anhydro Ring Opening Reactions

The 1,6-anhydro bridge in this compound is another site for chemical transformations, particularly ring-opening reactions frontiersin.orgtandfonline.com. Gentle cleavage of the 1,6-anhydro ring can be achieved using various chemical and chemoenzymatic methods, allowing for control over the stereochemistry of the resulting derivatives tandfonline.com. Treatment of this compound and its derivatives with reagents such as chloro(trimethyl)silane and sodium iodide in acetonitrile (B52724) can lead to the opening of the 1,6-anhydro bridge, often accompanied by other transformations like the reduction of the pyranose ring researchgate.net. Ring-opening processes have been developed for dihydrothis compound (Cyrene), a reduced form of LGO, providing access to C6 synthons researchgate.net.

Reactions of the Ketone Group

The ketone functionality in this compound can undergo various reactions, including nucleophilic additions umt.eduresearchgate.net. While Michael addition to the enone is common, nucleophilic attack on the carbonyl group is also possible umt.eduresearchgate.net. For example, Grignard reagents can add to both the carbonyl and the C=C bond umt.edu. Selective 1,2-addition of nucleophiles to the ketone has been reported, such as the reaction of LGO with TMS-acetylide, which yields an alkyne-alcohol une.edu.aufrontiersin.org. This selective transformation has been utilized in the synthesis of intermediates for antiviral compounds une.edu.aufrontiersin.org. Condensation reactions with reagents like thiosemicarbazide (B42300) have also been performed on the ketone group, leading to derivatives with potential biological applications une.edu.aufrontiersin.org. Reactions with diazocyclopropane can involve either the carbonyl group, yielding oxaspiropentane, or the C=C bond, forming a pyrazoline researchgate.net.

Oxidation and Reduction Reactions

This compound can participate in various oxidation and reduction reactions, transforming its functional groups acs.orgresearchgate.net.

Reduction of this compound can lead to dihydrothis compound (Cyrene) through hydrogenation of the carbon-carbon double bond acs.orgwikipedia.org. Cyrene itself can be further hydrogenated to levoglucosanol, with a preference for the exo isomer osti.gov. Selective reduction of the carbonyl group to the exo-alcohol can be achieved using reducing agents like sodium borohydride (B1222165) osti.gov. Hydroxy derivatives of this compound have also been explored as chiral inducers or auxiliaries in the enantioselective reduction of prochiral ketones butlerov.com.

Oxidation reactions of this compound include the Baeyer-Villiger oxidation, which can convert LGO into (S)-γ-hydroxymethyl-α,β-butenolide (HBO) acs.orgresearchgate.net. This transformation can be achieved using oxidants like hydrogen peroxide, sometimes catalyzed by enzymes or acidic resins acs.orgresearchgate.net. Epoxidation of the α,β-unsaturated carbonyl system has also been investigated, although direct epoxidation of LGO can be challenging conicet.gov.arresearchgate.net. However, epoxides can be efficiently prepared from allylic alcohol or acetate (B1210297) derivatives of LGO using reagents like tert-butylhydroperoxide/base through the Weitz-Scheffer reaction conicet.gov.arresearchgate.net.

Interactive Table 2: Selected Oxidation and Reduction Reactions of this compound

| Reaction Type | Reagent/Conditions | Product(s) | Notes | Source |

| Hydrogenation (C=C) | Palladium catalysts, mild conditions | Dihydrothis compound (Cyrene) | Selective reduction of the double bond | acs.orgwikipedia.org |

| Hydrogenation (Ketone) | Sodium borohydride | exo-Levoglucosanol | Selective reduction of the carbonyl | osti.gov |

| Baeyer-Villiger Oxidation | H₂O₂, enzyme or acidic resin catalyst | (S)-γ-hydroxymethyl-α,β-butenolide (HBO) | Conversion of LGO to a butenolide | acs.orgresearchgate.net |

| Epoxidation (via derivative) | tert-Butylhydroperoxide/base | Epoxides (from allylic alcohol/acetate) | Weitz-Scheffer reaction | conicet.gov.arresearchgate.net |

| Enantioselective Reduction | NaBH₄ with LGO hydroxy derivatives | Enantiomerically enriched secondary alcohols | LGO derivatives as chiral auxiliaries | butlerov.com |

Hydrogenation of this compound to Dihydrothis compound (Cyrene™)

The selective hydrogenation of the carbon-carbon double bond in this compound yields dihydrothis compound, commercially known as Cyrene™. osti.govresearchgate.netwikipedia.orgunimi.it This transformation is typically carried out using heterogeneous palladium catalysts, such as Pd/C or Pd/Al₂O₃, under mild conditions, often at low temperatures (e.g., 40-60 °C). osti.govresearchgate.netrsc.orgrsc.org The reaction proceeds with high selectivity, with quantitative conversion of LGO to Cyrene observed under optimized conditions. osti.gov Cyrene is a bio-based, biodegradable, and less toxic dipolar aprotic solvent that has emerged as a greener alternative to conventional solvents like DMF and NMP. wikipedia.orgunimi.itcirca-group.comacs.orgresearchgate.net

Further Hydrogenation to Levoglucosenol (Lgol) and Tetrahydrofuran (B95107) Dimethanol (THFDM)

Further hydrogenation of dihydrothis compound (Cyrene) can lead to the formation of levoglucosanol (Lgol) and subsequently tetrahydrofuran dimethanol (THFDM). osti.govresearchgate.netrsc.orgosti.gov The hydrogenation of Cyrene to Lgol involves the reduction of the ketone group. This step can be selectively achieved at intermediate temperatures (e.g., 100 °C) using catalysts like Pd/Al₂O₃. osti.govresearchgate.netrsc.org This hydrogenation yields a mixture of exo- and endo-Lgol isomers, with an excess of the exo isomer typically observed, indicating kinetic control over stereoselectivity which is influenced by the catalyst used. osti.govrsc.org

Lgol can be further hydrogenolyzed to tetrahydrofuran dimethanol (THFDM). osti.govresearchgate.netrsc.orgosti.gov This transformation often requires higher temperatures (e.g., 150 °C) and can be catalyzed by bifunctional catalysts, such as Pd/SiO₂-Al₂O₃. osti.govrsc.orgosti.gov THFDM is a bio-based precursor to 1,6-hexanediol. osti.govwikipedia.orgrsc.org

Research findings on the hydrogenation of LGO illustrate the influence of catalyst and temperature on product selectivity:

| Catalyst System | Temperature (°C) | Primary Product | Selectivity (%) | Exo/Endo Lgol Ratio |

| Pd/Al₂O₃ | 40 | Dihydrothis compound | 100 | N/A |

| Pd/Al₂O₃ | 100 | Levoglucosanol | Selective | 4.6 |

| Pd/C | 60 | Dihydrothis compound | >99 | N/A |

| 1 wt% Pd/C | 100 | Levoglucosanol | Selective | 2.3 |

| 0.4 wt% Pd/Al₂O₃ | 100 | Levoglucosanol | Selective | 4.6 |

| Bifunctional Pd/SiO₂-Al₂O₃ | 150 | THFDM | 58 (from Lgol) | ~2.5 (cis/trans) |

| Pt/C | - | THFDM | 84 (from LGO) | - |

| Pt/ZrO₂ | Low | Levoglucosanol | ~90 | - |

| Pd/ZrO₂ | Mild | Dihydrothis compound | ~95 | N/A |

*Note: Selectivity and conditions may vary depending on specific reaction parameters and studies. osti.govresearchgate.netrsc.orgosti.govcsic.es

Baeyer-Villiger Oxidation for Lactone Synthesis

This compound and its saturated derivative, dihydrothis compound, can undergo Baeyer-Villiger oxidation to synthesize lactones, particularly (S)-γ-hydroxymethyl-α,β-butenolide (HBO) and (S)-γ-hydroxymethyl-γ-butyrolactone (2H-HBO). frontiersin.orgacs.orgresearchgate.netrsc.orggoogle.comcapes.gov.brfrontiersin.orgresearchgate.net This oxidation typically involves the use of an oxidizing agent, such as hydrogen peroxide, often in the presence of a catalyst. acs.orgrsc.orgcapes.gov.brfrontiersin.org Lipase-catalyzed Baeyer-Villiger oxidation has been reported as a greener alternative, allowing for efficient conversion of LGO to HBO. capes.gov.brfrontiersin.org The reaction of LGO followed by acid hydrolysis can yield HBO. frontiersin.org Similarly, dihydrothis compound can be oxidized to form 2H-HBO. acs.orggoogle.com These lactones are valuable chiral building blocks for the synthesis of various pharmaceuticals and natural products. researchgate.netfrontiersin.org

Derivatization and Functionalization Strategies

The presence of multiple functional groups and the inherent chirality in this compound make it an excellent starting material for various derivatization and functionalization strategies, enabling the synthesis of complex molecular structures. frontiersin.orgune.edu.aunih.gov

Synthesis of Enantiopure Butenolides, Dihydropyrans, and Cyclopropanes

This compound serves as a versatile precursor for the synthesis of enantiopure butenolides, dihydropyrans, and substituted cyclopropanes. frontiersin.orgune.edu.aunih.gov The Baeyer-Villiger oxidation discussed earlier is a key route to butenolides like HBO. frontiersin.orgacs.orgresearchgate.netfrontiersin.org Dihydropyrans can be synthesized from LGO, often involving transformations around its core bicyclic structure. une.edu.aunih.gov The synthesis of enantiopure cyclopropanes from LGO has been achieved through various approaches, including direct cyclopropanation of the alkene or by transforming LGO into a suitable intermediate for cyclization reactions. frontiersin.orgune.edu.auacs.orgthieme.deune.edu.au For instance, cyclopropanes have been synthesized from LGO derivatives via reductive cross-coupling and Baeyer-Villiger oxidation or reduction followed by Baeyer-Villiger oxidation, ultimately leading to cyclopropyl (B3062369) products. frontiersin.org Stereoselective cyclopropanation of LGO derivatives using sulfonium (B1226848) and sulfoxonium ylides has also been reported. thieme.deune.edu.au

Preparation of Deoxy-sugars and Ribonolactones

This compound is a valuable starting material for the preparation of deoxy-sugars and ribonolactones. frontiersin.orgune.edu.aunih.govresearchgate.netpaperfirst.info Its chiral nature allows for the stereocontrolled synthesis of these sugar derivatives, which are important building blocks in the synthesis of nucleosides and other biologically active compounds. researchgate.netpaperfirst.info For example, LGO has been converted to protected ribonolactone derivatives, which are key intermediates in the synthesis of antiviral compounds. frontiersin.org A chemoenzymatic pathway starting from LGO has been designed for the synthesis of D-(+)-ribono-1,4-lactone. researchgate.netresearchgate.net

Transformation to Furanone Derivatives

This compound can be transformed into various furanone derivatives. rsc.org The Baeyer-Villiger oxidation product, (S)-γ-hydroxymethyl-α,β-butenolide (HBO), is a furanone derivative itself. researchgate.netfrontiersin.org Other transformations of LGO can also lead to the formation of substituted furanone structures, expanding the scope of its synthetic utility.

Acid-Catalyzed Isomerization to 5-Hydroxymethylfurfural (B1680220) (HMF) and Levulinic Acid (LA)

This compound (LGO) can undergo acid-catalyzed isomerization in the presence of water to form 5-hydroxymethylfurfural (HMF), which is subsequently converted to levulinic acid (LA) and formic acid osti.govosti.govnih.gov. This reaction sequence is relevant to the ring rearrangement observed in sugars, analogous to the isomerization of glucose to fructose (B13574) osti.govnih.gov. While glucose isomerization typically requires a Lewis acid catalyst, LGO isomerization to HMF can proceed with a Brønsted acid catalyst osti.gov.

Research has explored the kinetics and conditions for the acid-catalyzed isomerization of LGO to HMF and LA. Studies using sulfuric acid (H₂SO₄) as a Brønsted acid catalyst in aqueous solutions have investigated the reaction across various conditions, including temperatures between 100-150°C and H₂SO₄ concentrations of 50-100 mM, with LGO concentrations ranging from 50-150 mM osti.govosti.govnih.gov. Under these conditions, LGO exists in equilibrium with its hydrated derivative osti.govosti.govnih.gov.

Higher temperatures and shorter reaction times tend to favor the production of HMF osti.govosti.govnih.gov. The presence of water plays a significant role in the LGO isomerization, as the yields of HMF and LA decrease when tetrahydrofuran is added to the aqueous solvent system osti.govosti.govnih.gov. Initial rate analyses indicate that HMF is produced directly from LGO rather than its hydrated derivative osti.govosti.govnih.gov. The proposed mechanism for LGO isomerization involves the hydration of the anhydro bridge, followed by a ring rearrangement similar to that seen in glucose isomerization osti.govosti.govnih.gov.

Solid acid catalysts have also been investigated for the aqueous phase conversion of LGO to HMF and LA, offering a potentially greener route acs.orgfigshare.com. Among the catalysts tested, ZSM-5 and Amberlyst 70 have shown promising performance, achieving a combined yield of HMF and LA up to 72.2% on a molar basis acs.org. While the sulfo group in catalysts like Amberlyst 70 promotes LGO conversion, the presence of other acidic functional groups on the support material can enhance the conversion rate but may decrease reaction selectivity acs.org.

Studies have demonstrated the potential for high HMF yields under milder conditions compared to the conversion of saccharides to HMF, utilizing only acid and water as catalyst and solvent, respectively matec-conferences.orgresearchgate.net. Employing a microtube reactor and high concentrations of sulfuric acid has resulted in HMF yields up to 61.5%-C with over 80% reaction selectivity matec-conferences.org. Rapid heating after mixing LGO with the acidic aqueous solution is crucial to minimize side reactions and prevent the degradation of LGO matec-conferences.org.

The conversion of LGO to HMF and LA can be influenced by various parameters, including the catalyst acidity, solvent composition, temperature, and reaction time researchgate.net. An increase in acid sites can enhance LGO conversion but may also promote the overreaction of HMF to LA and humins researchgate.net. For instance, using oxalic acid as a catalyst, the HMF yield initially increases with acid site concentration but then decreases, reaching a maximum yield of 53.6% researchgate.net.

A biphasic system using NaCl/H₂O-MIBK has shown improved HMF selectivity (a 37% increase) compared to an aqueous phase system for the conversion of LGO to HMF and LA researchgate.net.

Table 1: Summary of Acid-Catalyzed Isomerization Conditions and Yields

| Catalyst | Solvent System | Temperature (°C) | Acid Concentration | LGO Concentration | HMF Yield (% molar) | LA Yield (% molar) | Total Yield (HMF + LA, % molar) | Reference |

| H₂SO₄ | Aqueous | 100-150 | 50-100 mM | 50-150 mM | - | - | - | osti.govosti.govnih.gov |

| ZSM-5 | Aqueous | - | Solid Acid | - | - | - | 72.2 | acs.org |

| Amberlyst 70 | Aqueous | - | Solid Acid | - | - | - | 72.2 | acs.org |

| Sulfuric Acid | Aqueous (Microtube) | <100 | High | - | 61.5%-C | - | >80% Selectivity | matec-conferences.org |

| Oxalic Acid | - | - | - | - | 53.6 (maximum) | - | - | researchgate.net |

| - | NaCl/H₂O-MIBK | - | Acid | - | Increased (37%) | - | - | researchgate.net |

Synthesis of Novel this compound Derivatives as Solvent Replacements

There is a growing need for safer, bio-derived solvents to replace traditional ones used in various chemical processes, including polymer synthesis and processing whiterose.ac.uktandfonline.com. This compound and its derivatives are being explored as potential candidates for this purpose whiterose.ac.uktandfonline.comrenewable-carbon.euyork.ac.uk. Dihydrothis compound, known commercially as Cyrene™, is a notable example, synthesized from LGO via hydrogenation rsc.orgwhiterose.ac.uktandfonline.comwikipedia.org. Cyrene™ is a bio-based, biodegradable, and non-toxic aprotic dipolar solvent that offers an environmentally friendly alternative to solvents like N-methylpyrrolidone (NMP) and dimethylformamide (DMF) rsc.orgtandfonline.comwikipedia.org.

Cyrene™ serves as a versatile platform for the synthesis of numerous derivatives whiterose.ac.uktandfonline.com. An intelligent approach to solvent substitution involves proposing, modeling, synthesizing, and testing new this compound-derived compounds to identify promising replacements for polar aprotic solvents with chronic toxicity issues, such as dichloromethane (B109758) and nitrobenzene (B124822) york.ac.uk.

Recent research has focused on synthesizing variants of Cyrene™ as potential bio-based solvents whiterose.ac.uktandfonline.comresearchgate.net. Ketal derivatives, such as dioxolane Cygnet, dioxane Cygnet, and dioxepane Cygnet, have been synthesized from Cyrene™ and evaluated as media for enzymatic polycondensation reactions using bio-based building blocks whiterose.ac.uktandfonline.comresearchgate.net. Dioxolane Cygnet and dioxepane Cygnet demonstrated suitability as solvents for these reactions, with dioxolane Cygnet being particularly effective, yielding polymers with a number average molecular weight (Mn) greater than 22 kDa whiterose.ac.uktandfonline.comresearchgate.net. These alternative solvents have shown superior yields in the biocatalyzed synthesis of this compound-based polyesters compared to previously used solvents, highlighting their versatility whiterose.ac.uktandfonline.comresearchgate.net. This work represents a significant step towards fully cellulose-derived polymer-solvent systems whiterose.ac.uktandfonline.com.

Another this compound derivative, Cygnet 0.0 (spiro-6,8-dioxabicyclo[3.2.1]octane-4,2′- osti.govwhiterose.ac.ukdioxolane), has been explored as a potential replacement for toxic chlorinated solvents like dichloromethane (DCM) renewable-carbon.euresearchgate.net. Research has investigated the use of binary solvent systems comprising Cyrene™ and Cygnet 0.0 in various polymer applications renewable-carbon.eu. Individually and in mixtures, these bio-based solvents show considerable promise in industrial chemistry renewable-carbon.eu. Cygnet 0.0 exhibits polarity properties that are similar in some aspects to halogenated solvents like DCM renewable-carbon.eu. These unique properties have been leveraged to achieve high performance in polymer and membrane synthesis renewable-carbon.eu. The development of Cygnet 0.0 and its mixtures with Cyrene™ contributes to the creation of a more sustainable solvent toolkit renewable-carbon.eu.

The conversion of the ketone group in Cyrene™ into cyclic ketals, such as the ethylenedioxy derivative Cygnet 0.0, allows for the retention of the aprotic nature while potentially increasing solvent polarity researchgate.net. This strategic modification of this compound derivatives is key to tailoring their properties for specific solvent applications.

Applications of Levoglucosenone Derivatives in Advanced Materials and Bioactive Compounds

Precursors for Polymeric Materials and Bioplastics

The rigid and chiral nature of the levoglucosenone scaffold makes it an attractive building block for the creation of novel polymers with unique properties. Researchers have successfully utilized this compound and its derivatives to synthesize a variety of polymeric materials, including polyesters, polysaccharides, metathesis polymers, and photopolymerized thermosets, as well as bio-based resins.

Synthesis of Polyesters, Polysaccharides (via Ring-Opening Polymerization), Metathesis Polymers, and Photopolymerized Thermosets

Polyesters: this compound derivatives have been successfully employed in the synthesis of bio-based polyesters. For instance, diol derivatives of this compound can be polymerized with various dicarboxylic acids or their esters to yield polyesters with tailored properties. The rigid bicyclic structure of this compound can be incorporated into the polymer backbone, influencing its thermal and mechanical characteristics.

Polysaccharides via Ring-Opening Polymerization (ROP): While this compound itself is not directly polymerized via ROP, its close relative, levoglucosan (B13493), which can be derived from this compound, is a key monomer for the synthesis of polysaccharides. The cationic ring-opening polymerization of levoglucosan derivatives leads to the formation of stereoregular polysaccharides with 1,6-α-glycosidic linkages. This method allows for the creation of synthetic polysaccharides with controlled structures and functionalities.

Metathesis Polymers: Ring-opening metathesis polymerization (ROMP) has been a particularly fruitful strategy for polymerizing this compound derivatives. Although this compound itself is unreactive towards ROMP, its derivatives, such as those obtained from Diels-Alder reactions, readily undergo polymerization. This approach has been used to create a diverse range of polymers with well-defined architectures, including block copolymers. The resulting polymers often exhibit high thermal stability.

Photopolymerized Thermosets: this compound derivatives functionalized with polymerizable groups, such as acrylates or vinyl ethers, are valuable monomers for the creation of photopolymerized thermosets. These materials are formed through rapid, light-induced polymerization, offering advantages in applications like coatings and 3D printing. The properties of the resulting thermosets can be tuned by modifying the structure of the this compound-derived monomer.

| Polymer Type | Monomer/Precursor from this compound | Polymerization Method | Key Features |

| Polyesters | Diol derivatives of this compound | Polycondensation | Bio-based, tunable properties |

| Polysaccharides | Levoglucosan (derived from this compound) | Cationic Ring-Opening Polymerization | Stereoregular, synthetic polysaccharides |

| Metathesis Polymers | Diels-Alder adducts of this compound | Ring-Opening Metathesis Polymerization | Well-defined architectures, high thermal stability |

| Photopolymerized Thermosets | Functionalized this compound derivatives | Photopolymerization | Rapid curing, suitable for coatings and 3D printing |

Development of Bio-based Resins

The potential of this compound as a sustainable building block extends to the development of bio-based resins. These resins can serve as environmentally friendly alternatives to petroleum-based materials in a variety of applications, including composites and adhesives. The inherent functionality of this compound allows for the creation of crosslinked networks, leading to robust and durable materials. The development of these bio-resins is a significant step towards a circular economy, transforming cellulosic biomass into high-performance materials.

Chiral Auxiliaries, Catalysts, and Organocatalysts in Asymmetric Synthesis

The inherent chirality of this compound makes it an excellent starting material for the development of chiral auxiliaries, catalysts, and organocatalysts, which are crucial tools in asymmetric synthesis for controlling the stereochemical outcome of reactions.

Chiral auxiliaries derived from this compound have been successfully applied in asymmetric Diels-Alder reactions. These auxiliaries are temporarily attached to a substrate, directing the approach of a reagent to one face of the molecule, thereby inducing high stereoselectivity. After the reaction, the auxiliary can be removed and potentially recycled.

Furthermore, this compound has been used as a scaffold to synthesize chiral ligands for metal-catalyzed asymmetric reactions. For example, chiral 1,3-aminoalcohols derived from this compound have been shown to be effective ligands in the asymmetric addition of diethylzinc to benzaldehyde. The rigid bicyclic structure of the this compound core helps to create a well-defined chiral environment around the metal center, leading to high enantioselectivities.

In the realm of organocatalysis, which utilizes small organic molecules as catalysts, this compound-derived structures hold significant promise. The development of organocatalysts from this bio-based platform offers a sustainable approach to asymmetric catalysis.

Intermediates for Pharmaceutical and Agrochemical Synthesis

This compound's highly functionalized and chiral nature makes it a valuable intermediate in the synthesis of complex and biologically active molecules, including pharmaceuticals and agrochemicals. Its well-defined stereochemistry can be transferred to the target molecule, reducing the need for challenging chiral separations or asymmetric synthetic steps.

Synthesis of Natural Products (e.g., Tetrodotoxin, Eldanolide)

One of the most notable applications of this compound in natural product synthesis is in the total synthesis of tetrodotoxin , a potent neurotoxin. The synthesis of this exceptionally complex molecule was achieved using this compound as a chiral starting material, demonstrating the power of this platform chemical in accessing intricate molecular architectures. This compound has also been identified as a potential starting material for the synthesis of eldanolide , an insect pheromone.

Synthesis of Analogs with Anti-cancer, Anti-microbial, or Anti-inflammatory Activity

The highly functionalized and chiral structure of this compound has made it an attractive scaffold for the development of novel therapeutic agents. conicet.gov.arresearchgate.net

Anti-cancer Activity A significant area of research has been the synthesis of this compound derivatives with antineoplastic properties. nih.govresearchgate.net Various strategies have been employed to create analogs with potent anti-cancer and anti-proliferative effects.

Triazoles and Isoxazoles: A series of 1,2,3-triazole and isoxazole derivatives of this compound have been designed and synthesized. nih.govresearchgate.net These compounds, featuring a flexible spacer, were tested for their anti-cancer activity on MDA-MB-231 breast cancer cells. The isoxazole derivatives, in particular, showed high activity, and the most promising compounds also exhibited anti-proliferative effects against lung and colon cancer cell lines. nih.govresearchgate.net The presence of a mutant p53 protein was found to enhance the cytotoxic effects of these compounds. nih.govresearchgate.net Further research into biomass-derived triazoles has confirmed their potential as anticancer agents. acs.orgconicet.gov.ar

Thio-derivatives: The 1,4-addition of thiols to the enone functionality of this compound has yielded derivatives with significant biological activity. frontiersin.org Thio-derivatives synthesized from 1-hexanethiol (B106883) showed activity against hepatocarcinoma cell lines. nih.govfrontiersin.org Similarly, the addition of substituted thiophenols has been explored. frontiersin.org The addition of 1-thioglucose to this compound resulted in compounds that demonstrated cytotoxicity and induced apoptosis in several human cancer cell lines, including A549 (lung), LoVo (colon), MCF-7 (breast), and HeLa (cervical). frontiersin.org This suggests that the thio-sugar motif is a promising structure for developing new antineoplastic drugs. une.edu.aufrontiersin.org

Aza-Michael Adducts: Nitrogen nucleophiles have also been used to create biologically active derivatives. une.edu.au The reaction of this compound with a triazole derivative via an aza-Michael addition produced a compound patented for the treatment of disorders like cancer. une.edu.au

Other Derivatives: Researchers have also synthesized α-pyridinylated derivatives of this compound and its pseudoenantiomer, iso-levoglucosenone, which have shown cytotoxic properties. acs.org Additionally, this compound and its analogs have been studied as new alternatives for breast cancer treatment, where they were found to impair in vitro proliferation and induce apoptosis. researchgate.net

| Derivative Type | Synthesis Strategy | Tested Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|---|

| 1,2,3-Triazoles & Isoxazoles | 1,3-dipolar cycloaddition | MDA-MB-231 (breast), Lung, Colon | Isoxazole derivatives showed higher activity; cytotoxicity enhanced in presence of mutant p53. | nih.govresearchgate.net |

| Thio-derivatives | 1,4-addition of thiols | Hepatocarcinoma | Demonstrated activity against liver cancer cells. | nih.govfrontiersin.org |

| Thio-sugar Adducts | 1,4-addition of 1-thioglucose | A549 (lung), LoVo (colon), MCF-7 (breast), HeLa (cervical) | Showed cytotoxicity and induced apoptosis; promising for antineoplastic drug development. | frontiersin.org |

| α-Pyridinylated Derivatives | Palladium-catalyzed cross-coupling | Various | Certain derivatives displayed potent and selective cytotoxic properties. | acs.org |

Anti-microbial Activity this compound derivatives have also demonstrated notable anti-microbial properties. The core structure can be modified to create compounds with activity against various pathogens. nih.govresearchgate.net

α-Pyridinylated Derivatives: Certain α-pyridinylated derivatives of this compound and iso-levoglucosenone have shown potent and selective antimicrobial effects. acs.org One such LGO-derived compound exhibited significant activity against Bacillus subtilis. researchgate.net

General Antibacterial Activity: The potential of this compound as a scaffold for antibacterial agents has been recognized, with some derivatives showing remarkable activity against Salmonella typhimurium. conicet.gov.ar

Anti-inflammatory Activity While this compound is cited as a starting material for compounds with potential anti-inflammatory activity, detailed studies focusing specifically on the synthesis and evaluation of its derivatives for this purpose are less prevalent in recent literature compared to anti-cancer and anti-microbial research. une.edu.aunih.govfrontiersin.org The development of new anti-inflammatory agents often involves other classes of natural product derivatives, such as those based on phloroglucinol, chalcones, or flavanones. nih.govsemanticscholar.orgnih.govmdpi.commdpi.com

Interception of Routes to Existing Pharmaceutical Drugs (e.g., Remdesivir)

The chiral nature and versatile chemistry of this compound make it a valuable building block for synthesizing key intermediates used in the production of established pharmaceuticals. une.edu.aunih.gov This approach can create simpler, more cost-effective, and scalable synthesis routes. une.edu.au

A prominent example is its use in the synthesis of the antiviral drug Remdesivir. une.edu.aunih.govfrontiersin.org The process involves a Baeyer-Villiger oxidation of this compound to produce an optically pure butenolide, specifically (S)-γ-hydroxymethyl-α,β-butenolide (HBO). researchgate.netresearchgate.net This butenolide is then converted into a protected ribonolactone. une.edu.aunih.gov This ribonolactone serves as a pivotal chiral building block in the total synthesis of Remdesivir. une.edu.auresearchgate.netresearchgate.net This pathway demonstrates how a biomass-derived platform molecule can intercept and streamline the manufacturing process of a complex pharmaceutical agent. nih.gov

Development of Antineoplastic Drugs and Thromboxane (B8750289) Analogues

The application of this compound extends to the targeted development of specific classes of therapeutic agents, including antineoplastic drugs and thromboxane analogues.

Antineoplastic Drugs As detailed in section 4.3.3, this compound is a promising scaffold for antineoplastic drugs. nih.gov The synthesis of thio-sugar derivatives, which show cytotoxicity against a range of human cancer cell lines, highlights a key strategy in this area. frontiersin.org The development of these compounds, which can be prepared in a single synthetic step from a renewable raw material, represents a cost-effective approach to new cancer therapies. researchgate.net Research has also focused on using this compound to synthesize inhibitors of the Ras protein, which is implicated in many cancers. une.edu.auresearchgate.net

Thromboxane Analogues this compound has been used to synthesize analogues of thromboxanes, which are compounds involved in blood clot formation. une.edu.aunih.govfrontiersin.org In this application, the rigid bicyclic ring system of this compound acts as a bioisostere, mimicking the cyclic ether motif found in natural thromboxane A2. une.edu.aunih.govfrontiersin.org A key step in this synthesis is the regio- and stereoselective 1,4-conjugate addition of a mixed cuprate (B13416276) to the enone system of this compound. une.edu.aunih.gov This allows for the construction of the core structure of the thromboxane analogue, demonstrating the utility of this compound in creating mimics of complex biological molecules. nih.govfrontiersin.org

Synthesis of Nucleoside Analogs

This compound serves as a precursor for the synthesis of modified nucleosides, which are a critical class of antiviral and anti-cancer drugs. researchgate.net Lactones derived from the Baeyer-Villiger oxidation of this compound are important chiral building blocks for these nucleoside-based drugs. researchgate.net

A specific example is the synthesis of Censavudine (also known as 4′-ethynyl D4T), an analogue of the antiretroviral drug stavudine. une.edu.au In this synthesis, a selective 1,2-addition of TMS-acetylide to the ketone of this compound yields an alkyne-alcohol. une.edu.au This intermediate is then converted into Censavudine, which has been investigated for the treatment of human immunodeficiency virus (HIV) and has shown decreased cytotoxicity compared to its parent compound. une.edu.au This route, starting from this compound, offers a simpler and more economical method for producing the active substance in larger quantities. une.edu.au

Bio-based Solvents (e.g., Cyrene™ and its Derivatives)

Beyond its use in pharmaceuticals, a major application of this compound is in the production of the green, bio-based solvent Cyrene™ (dihydrothis compound). acs.orgbiorenewables.org Cyrene™ is produced via the hydrogenation of this compound, which itself is derived from the pyrolysis of waste cellulose (B213188). researchgate.netresearchgate.net

Cyrene™ is a dipolar aprotic solvent that has emerged as a sustainable and non-toxic alternative to conventional fossil-based solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), both of which face increasing regulatory scrutiny due to their toxicity. researchgate.netrsc.orgacs.org Cyrene™ is reported to be non-mutagenic, biodegradable, and possesses a much lower toxicity profile. researchgate.netresearchgate.netrsc.org

Its physical properties make it a suitable replacement for traditional solvents in a wide range of applications, including chemical reactions, membrane manufacturing, liquid-liquid extractions, and graphene production. acs.orgrsc.orgacs.org It is fully miscible with water, allowing for tunable solvent polarity. researchgate.netrsc.org The development of Cyrene™ represents a significant step toward a bio-based economy by replacing hazardous, petrochemical-derived solvents with a safer, renewable alternative. biorenewables.orgresearchgate.net

| Property | Cyrene™ (Dihydrothis compound) | N-Methyl-2-pyrrolidone (NMP) | N,N-Dimethylformamide (DMF) | Reference |

|---|---|---|---|---|

| Source | Bio-based (from Cellulose) | Petrochemical | Petrochemical | researchgate.netresearchgate.net |

| Boiling Point | 227 °C | 202 °C | 153 °C | researchgate.net |

| Toxicity | Low toxicity, non-mutagenic | Reproductive toxicity | Hepatotoxic, reproductive toxicity | researchgate.netacs.org |

| Biodegradability | Readily biodegradable | Poorly biodegradable | Readily biodegradable | researchgate.net |

| Key Applications | Green solvent for reactions, membranes, extractions | Chemical processing, pharmaceuticals, formulations | Chemical reactions, solvent for polymers | researchgate.netacs.org |

Computational and Theoretical Studies on Levoglucosenone Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT is a widely utilized quantum mechanical method for probing the mechanisms of various reactions involving levoglucosenone. These studies yield critical information regarding activation energies, reaction pathways, and the influence of structural and electronic factors dntb.gov.uamdpi.comresearchgate.netnih.govconicet.gov.arrsc.org.

DFT calculations have been pivotal in determining the energy barriers and exploring the potential energy surfaces associated with this compound transformations. For instance, high-level theoretical procedures, such as the G4(MP2) thermochemical protocol, have been applied to study the formation of this compound from anhydrosugar intermediates during cellulose (B213188) pyrolysis. These studies have delineated complex multistep mechanisms involving several elementary steps like ring-opening, ring-closing, tautomerization, hydration, and dehydration dntb.gov.uaresearchgate.net. The uncatalyzed enol-to-keto tautomerization step was identified as having a substantial activation energy barrier, which was found to be significantly lowered in the presence of water acting as a catalyst dntb.gov.uaresearchgate.net.

In the realm of 1,3-dipolar cycloadditions with nitrile imines, DFT calculations have been employed to ascertain the kinetic and thermodynamic parameters of the reactions. Analysis of the computed Gibbs free energy surfaces provides valuable information about favored reaction pathways and the formation of specific cycloadducts mdpi.com. For the (3+2)-cycloadditions of fluorinated nitrile imines with this compound, DFT studies corroborated experimental observations, indicating that these reactions are under kinetic control and lead exclusively to exo-cycloadducts with high regioselectivity mdpi.comnih.gov.

DFT has also been applied to investigate the hydrolysis of this compound to 5-hydroxymethylfurfural (B1680220) (HMF). This work elucidated a mechanism involving sequential hydration reactions. The presence of sulfuric acid as a catalyst was shown to markedly decrease the free energy barriers for the conversion of this compound and its hydrated intermediate to HMF nih.gov.

Here is a data table summarizing activation energies for a key step in this compound formation:

| Reaction Step | Uncatalyzed ΔG‡ (kcal/mol) | Water-Catalyzed ΔG‡ (kcal/mol) |

| Enol-to-keto tautomerization | 68.6 dntb.gov.uaresearchgate.net | ~53.5 dntb.gov.uaresearchgate.net |

Note: The water-catalyzed barrier is an approximation based on the reported reduction.

Computational studies have provided profound insights into the stereochemical and regiochemical outcomes of reactions involving this compound. In (3+2)-cycloaddition reactions with nitrile imines, DFT calculations have confirmed the high stereoselectivity and perfect regioselectivity observed experimentally, explaining the preferential formation of exo-cycloadducts mdpi.comnih.gov. Transition state analysis allows for the rationalization of how the structural features of this compound influence the approach of the reacting species, leading to specific stereoisomers and regioisomers mdpi.com.

DFT studies on Diels-Alder reactions of this compound derivatives have explored the factors governing regioselectivity in the presence of competing electron-withdrawing groups conicet.gov.ar. Conceptual DFT analysis has been utilized to predict reactivity and regioselectivity, although its predictive power can vary depending on the specific reactants conicet.gov.ar. Computational assessments have also been conducted to understand unexpected stereoselectivity in Diels-Alder reactions by analyzing structural and electronic factors within the transition state researchgate.net.

DFT calculations enable a detailed analysis of the electronic structure and structural characteristics of this compound that dictate its reactivity. This includes the examination of parameters such as atomic charges, molecular orbitals, and the geometries of transition states researchgate.netconicet.gov.arresearchgate.net. For example, studies on the pyrolytic deformylation of this compound have employed conceptual DFT analysis to understand the origins of observed regioselectivity conicet.gov.ar. Analysis of frontier molecular orbitals (FMOs) can help in predicting the preferred sites of interaction between this compound and other reactants conicet.gov.ar.

Computational investigations into the Beckmann reaction of dihydrothis compound oxime, a derivative of this compound, have utilized NBO analysis at the DFT level to support an electronic structure involving specific orbital interactions relevant to the reaction coordinate researchgate.net. Correlations have been drawn between changes in structural parameters, such as bond lengths and angles, at the transition state and electronic factors to understand reactivity trends researchgate.net.

Molecular Modeling and Simulation for Solvent Properties

Molecular modeling and simulation techniques, including classical molecular dynamics (MD) and ab initio molecular dynamics (AIMD), have been applied to investigate the behavior of this compound and its derivatives in various solvent environments nih.govosti.govosti.gov. These methods offer insights into solvent effects on reaction rates and assist in the identification of suitable green solvents nih.govosti.gov.

Molecular modeling has been used to determine the solvent properties of novel this compound-derived compounds, facilitating their evaluation as potential alternatives to hazardous polar aprotic solvents nih.govyork.ac.uk. Simulations can quantify interactions between solvent molecules and the solute, such as the extent of water enrichment, the lifetimes of hydrogen bonds, and the fraction of the solvent-accessible surface area occupied by specific functional groups osti.govosti.gov. These simulation-derived observables can be correlated with experimental reaction rates to develop predictive models for solvent effects osti.gov.

Quantum Chemical Methods in Mechanistic Insights

Quantum chemical methods, encompassing both DFT and higher-level ab initio approaches, are essential tools for gaining detailed mechanistic insights into the reactions of this compound dntb.gov.uaresearchgate.netosti.govpublish.csiro.auresearchgate.net. These methods allow for the calculation of the energies and structures of intermediates and transition states, thereby providing a comprehensive understanding of the reaction coordinate dntb.gov.uaresearchgate.netosti.gov.

High-level theoretical procedures have been employed to study the water-catalyzed formation of this compound from anhydrosugar intermediates. This work revealed a complex multi-step mechanism and quantified the catalytic effect of water dntb.gov.uaresearchgate.net. Quantum chemistry calculations have also been applied to investigate the formation mechanism of this compound during the catalytic fast pyrolysis of cellulose, demonstrating how catalysts like phosphoric acid can reduce energy barriers and modify reaction pathways researchgate.net. Complementary to experimental studies, quantum chemical computations provide a detailed mechanistic understanding and can estimate the kinetic and thermodynamic feasibility of various chemical transformations of biomass-derived compounds such as this compound osti.gov.

Future Research Directions and Sustainability Aspects

Optimization of Levoglucosenone Production from Diverse Biomass Feedstocks

Optimizing the production of this compound from a wider variety of biomass feedstocks is a key research area. Current production often relies on the pyrolysis of cellulose (B213188). However, exploring diverse lignocellulosic materials, such as agricultural residues (e.g., straw, bagasse) and wood processing by-products (e.g., sawdust), is crucial for improving the economic feasibility and sustainability of LGO production researchgate.net.

Research is focused on understanding how the composition and structure of different biomass types influence LGO yield and purity during pyrolysis. Factors such as the presence of lignin (B12514952) and hemicellulose, as well as the inorganic content of the biomass, can affect the pyrolysis process and the subsequent product distribution whiterose.ac.ukacs.org. Acid pre-treatment of wood, for instance, has shown promise in increasing LGO yields after catalytic pyrolysis researchgate.net. Studies have investigated the use of hydrochloric acid gas during thermochemical conversion of raw and delignified biomass, demonstrating that delignified biomass with higher cellulose content significantly boosts the synthesis of LGO mdpi.com. Optimal temperatures for LGO production from hardwood-delignified biomass using HCl gas were found to be around 350 °C, yielding a concentration of 27.70 mg/mL of bio-oil mdpi.com.

Further research is needed to develop efficient pre-treatment methods tailored to specific biomass feedstocks and to optimize pyrolysis conditions (temperature, heating rate, catalyst presence) to maximize LGO yield and minimize unwanted by-products. The use of microwave-assisted pyrolysis at low temperatures (<200 °C) has been explored as a method to produce higher quality oils containing platform chemicals like this compound capes.gov.br.

Development of Novel Catalytic Systems for Selective Conversions

The development of novel catalytic systems is essential for improving the selectivity and efficiency of LGO production and its subsequent conversion into value-added chemicals. While acid catalysts are commonly used in LGO production via pyrolysis, research is exploring alternative catalytic systems to enhance yields and reduce the formation of undesirable compounds researchgate.netresearchgate.net.

Studies have investigated the use of Brønsted acid catalysts in polar aprotic solvents for the production of LGO from cellulose at moderate temperatures researchgate.net. The basicity of the solvent was found to have a linear relationship with the cellulose reaction rate researchgate.net. Flow reactors with reactive beds are also being explored, where moderate temperatures promoted LGO production, while higher temperatures led to degradation reactions researchgate.net. Supported ionic liquid phases have been investigated for the catalytic reforming of volatiles from cellulose pyrolysis, showing promise in the dehydrative conversion of levoglucosan (B13493) and other anhydrosugars to LGO researchgate.net.

Beyond LGO production, novel catalysts are being developed for the selective conversion of LGO into various derivatives. This includes catalysts for hydrogenation, oxidation, and other functionalization reactions that can transform LGO into a range of intermediates for pharmaceuticals, polymers, and other applications frontiersin.orgrsc.org. For example, ruthenium-based catalysts have been used in ring-opening metathesis polymerization (ROMP) of LGO derivatives to produce polymers with diverse functionalities acs.org.

Exploration of New Synthetic Transformations for Advanced Derivatives

Expanding the synthetic utility of this compound through the exploration of new chemical transformations is a significant area of research. The unique bicyclic structure and reactive functional groups of LGO make it a versatile chiral building block frontiersin.orgrsc.org.

Research is actively exploring reactions such as 1,4-addition, cycloaddition, and other functionalization strategies to synthesize novel LGO derivatives with potential applications in various fields. The 1,4-addition of thiols to LGO has been used to synthesize biologically active derivatives showing activity against hepatocarcinoma cell lines frontiersin.org. Cycloaddition reactions between LGO and other compounds have also been explored for the synthesis of complex tetracycles frontiersin.org.

Recent studies have focused on synthesizing LGO derivatives with specific properties, such as those acting as alternatives to toxic chlorinated solvents renewable-carbon.eu. Novel LGO-derived solvents like Cygnet 0.0, individually or in mixtures with Cyrene™, have shown promise in polymer and membrane synthesis renewable-carbon.eu. The synthesis of LGO-derived copolyesters with renewable side chains for potential biomedical applications is also being investigated mdpi.com.

The stereochemical control offered by the bicyclic ring system of LGO is being leveraged for the synthesis of enantiomerically pure compounds frontiersin.org. Future research will likely focus on developing more efficient and selective synthetic routes to a wider range of high-value LGO derivatives, potentially utilizing biocatalysis and flow chemistry approaches.

Integration of this compound Chemistry into Biorefinery Concepts

Research is exploring how to efficiently incorporate LGO production into existing or new biorefinery schemes. This involves optimizing the pre-treatment and pyrolysis steps to fit within a larger integrated process that may also produce other valuable co-products like biochar, bio-oil fractions, and other platform chemicals such as 5-hydroxymethylfurfural (B1680220) (HMF) whiterose.ac.ukcapes.gov.brrepec.org. Studies have evaluated the techno-economic feasibility of co-producing LGO and furfural (B47365) from pre-treated biomass within an integrated biorefinery framework researchgate.net.

The concept of a "zero-waste" biorefinery is being explored, combining technologies like CO2 extraction and low-temperature microwave pyrolysis to produce various products, including LGO, while recycling by-products like CO2 capes.gov.br. Integrating LGO chemistry into biorefineries can enhance economic feasibility by creating multiple revenue streams from the same biomass feedstock capes.gov.br. Research also includes utilizing waste streams from existing biorefinery processes, such as lignin-rich residues, as feedstocks for LGO production researchgate.net.

Environmental Impact Assessment of this compound-based Processes

Assessing the environmental impact of this compound production and utilization is a critical step towards ensuring the sustainability of LGO-based technologies. This involves conducting comprehensive life cycle assessments (LCAs) to evaluate the environmental footprint from biomass sourcing to the end-of-life of LGO-derived products.

Studies are focusing on identifying and quantifying the potential environmental effects of LGO manufacturing processes, including emissions to air and water, energy consumption, and waste generation. For example, the Furacell™ technology for producing LGO and its derivative Cyrene™ from cellulosic feedstocks is being assessed for its environmental impact, including the composition and potential effects of process water components researchgate.net.